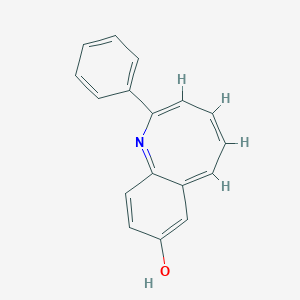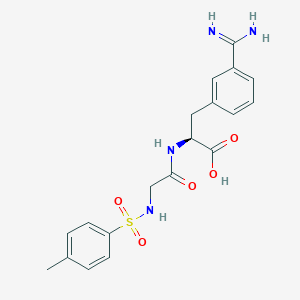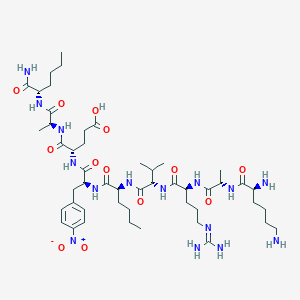
Cyhalothrin
Übersicht
Beschreibung
Synthesis Analysis
A study on the computational design of a molecularly imprinted polymer (MIP) targeting cyhalothrin was conducted. The study utilized high-level density functional theory calculations to optimize the synthetic parameters for the MIP . Another study presented a QuEChERS-based procedure involving enantioselective LC-MS/MS analysis of the two isomers of lambda-cyhalothrin .Molecular Structure Analysis
Cyhalothrin is a chlorotrifluoro derivative of chrysanthemic acid . It could theoretically be a mixture of 16 enantiomers, but in practice, this number has been reduced to 4 . Lambda-cyhalothrin consists of the more active pair of enantiomers of cyhalothrin .Chemical Reactions Analysis
The Meeting received information on lambda-cyhalothrin metabolism and environmental fate, methods of residue analysis, freezer storage stability, national registered use patterns, supervised residue trials, farm animal feeding studies, and fate of residues in processing .Physical And Chemical Properties Analysis
Cyhalothrin is a colourless solid with a chemical formula of C23H19ClF3NO3 . It has a molar mass of 449.85 g·mol−1, a density of 1.33 g/cm3, and a melting point of 49.2 °C . It decomposes before boiling and is very soluble in hexane, toluene, methanol, and acetone .Wissenschaftliche Forschungsanwendungen
Biodegradation by Fungi
The insecticide λ-cyhalothrin has been shown to be biodegradable by the fungus Cunninghamella elegans . The compound was initially biosorbed to the biomass and more slowly degraded by the fungus . This process could be useful in the bioremediation of environments contaminated with cyhalothrin.
Biodegradation and Plant Growth Promotion
In a study, several bacterial strains were isolated from heavily polluted soil with λ-cyhalothrin . These strains were not only capable of degrading λ-cyhalothrin at high concentrations but also showed high plant growth promotion abilities . This suggests that these bacteria could be used for bioremediation and biofertilization in sustainable agriculture.
Use as an Insecticide and Acaricide
Lambda-cyhalothrin is a synthetic pyrethroid used as an insecticide and acaricide . It is used to control chewing and sucking pests and pathogens in both conventional and greenhouse vegetable production scenarios .
Electrochemical Sensor
A novel molecularly imprinted electrochemical sensor with specific recognition ability to cyhalothrin and its structural analogs has been developed . This sensor could be used for the detection and monitoring of cyhalothrin in various environments.
Insecticidal Effect with Mesoporous Silica
Research has been conducted on the insecticidal effect of lambda-cyhalothrin loaded mesoporous silica . This could lead to the development of more effective and targeted insecticides.
Wirkmechanismus
Target of Action
Cyhalothrin, a synthetic pyrethroid insecticide, primarily targets the voltage-gated sodium channels (VGSCs) in the nervous system of organisms . It also interacts with other targets, such as disrupting Ca2+ homeostasis .
Mode of Action
Cyhalothrin disrupts the functioning of the nervous system by preventing the closure of the voltage-gated sodium channels in axonal membranes . This interaction leads to fast-acting axonic excitotoxins, which mediate the toxic effects, potentially causing paralysis or death .
Biochemical Pathways
The degradation pathway of Cyhalothrin involves the cleavage of both the ester linkage and diaryl bond, yielding six intermediate products . The hydroxylated metabolites are likely generated from the action of cytochromes P450 . The up-regulation of detoxification genes is a common metabolic mechanism employed by organisms to counteract the effects of insecticides .
Pharmacokinetics
Cyhalothrin exhibits low solubility in water (0.005 mg/L at 20 °C), but it is very soluble in organic solvents such as hexane, toluene, methanol, and acetone . It has a high log P value of 5.5, indicating its lipophilic nature and potential for bioaccumulation .
Result of Action
The molecular and cellular effects of Cyhalothrin’s action include significant alterations in behavioural patterns and physiological changes in organisms . For instance, in fish, exposure to Cyhalothrin resulted in changes in behavioural patterns and a decrease in brain acetylcholine esterase activity . It also induces oxidative stress through an increase in the production of reactive oxygen species .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Cyhalothrin. It binds tightly to soil and sediments, limiting runoff to aquatic habitats and reducing exposure to terrestrial organisms . Its degradation is faster in soil with low organic carbon content, low soil moisture, and higher temperatures . Moreover, Cyhalothrin is more effective at higher temperatures .
Safety and Hazards
Lambda-cyhalothrin is moderately toxic when eaten, inhaled, or exposed to skin, but it is not allergenic . With improper use at levels far higher than those used to control fruit flies, lambda-cyhalothrin could cause a person to have dizziness, headache, nausea, skin tingling, salivation, tremors, and other clinical effects . Coming into contact with very high levels may lead to seizures, loss of consciousness, or very rarely, death .
Eigenschaften
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Record name | CYHALOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | cyhalothrin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyhalothrin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyhalothrin is a colorless solid. Insoluble in water. Used as a wide spectrum insecticide., Yellow-brown viscous liquid (technical product); [ICSC]; [HSDB] Colorless solid; [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR., COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |
| Record name | CYHALOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyhalothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Does not boil at atmospheric pressure, BP: 187-190 °C at 2 mm Hg | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone, dichloromethane, methanol, diethyl ether, ethyl acetate, hexane, toluene, all >500 g/L (20 °C), In water, 5.0X10-3 mg/L, temp not specified, Solubility in water: none | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.25 at 25 °C, Relative density (water = 1): 1.2, Relative density (water = 1): 1.3 | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000001 [mmHg], Vapor pressure, Pa at 20 °C: | |
| Record name | Cyhalothrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partial protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for CYHALOTHRIN (10 total), please visit the HSDB record page. | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyhalothrin | |
Color/Form |
Viscous liquid yellow-brown | |
CAS RN |
68085-85-8, 91465-08-6 | |
| Record name | CYHALOTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18085 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyhalothrin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068085858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-cyano-3-phenoxybenzyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYHALOTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0V73PEB8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0858 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Below 10 °C, 49.2 °C | |
| Record name | CYHALOTHRIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6791 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | LAMBDA-CYHALOTHRIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cyhalothrin interact with its target and what are the downstream effects?
A1: Cyhalothrin, like other pyrethroids, acts primarily on the nervous system of insects. [] It binds to voltage-gated sodium channels in neurons, preventing them from closing properly. [, ] This leads to a continuous influx of sodium ions, causing prolonged neuronal excitation, paralysis, and eventually death. [, ] In resistant insects, altered sodium channel gating properties have been observed, leading to reduced sensitivity to cyhalothrin. []
Q2: What is the molecular formula and weight of cyhalothrin?
A2: Cyhalothrin is a mixture of four stereoisomers. The molecular formula for cyhalothrin is C23H19ClF3NO3, and its molecular weight is 449.86 g/mol. []
Q3: Is there any spectroscopic data available for cyhalothrin?
A3: Yes, studies have utilized gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify cyhalothrin residues in various matrices. [, , , , ] Infrared spectrometry has also been used to characterize cyhalothrin inclusion complexes. []
Q4: How does cyhalothrin perform on different materials and under various conditions?
A4: Lambda-cyhalothrin has been studied for its application as an insect-proofing agent for woolen fabrics. [] Research indicates that it provides a high degree of protection against clothes moths and carpet beetles, even after 30 months of application. []
Q5: How stable is cyhalothrin in different environments?
A5: Cyhalothrin degradation in rice during storage and processing has been investigated. [] Storage for 120 days resulted in a 69.9% reduction in γ-cyhalothrin residues. [] Cooking methods significantly impacted residue levels, with pressure cooking, microwave oven use, and open vessel cooking leading to varying degrees of reduction. []
Q6: Does cyhalothrin exhibit any catalytic properties, and if so, what are its applications?
A6: Cyhalothrin is primarily an insecticide and does not exhibit inherent catalytic properties relevant to its application. Its mode of action relies on binding and disrupting sodium channels, not on catalyzing chemical reactions. [, ]
Q7: Have any computational studies been conducted on cyhalothrin?
A7: While the provided research does not delve into specific computational studies or QSAR models for cyhalothrin, molecular docking was used to analyze the binding affinity of specific cytochrome P450 enzymes (CYP6QE1 and CYP6FV21) to lambda-cyhalothrin in the context of insecticide resistance. []
Q8: How do structural modifications of cyhalothrin affect its activity, potency, and selectivity?
A8: While specific SAR studies are not outlined in the provided research, it's important to note that cyhalothrin exists as four stereoisomers (RS, SR, RR, SS). [] The insecticidal activity and toxicity can differ among these isomers, with gamma-cyhalothrin (SR-isomer) being recognized as the most potent and toxic. []
Q9: What are the formulation strategies for cyhalothrin to improve its stability, solubility, or bioavailability?
A9: Research has explored the use of methyl-β-cyclodextrin to create inclusion complexes with cyhalothrin. [] These complexes have shown potential for improving the stability and efficacy of cyhalothrin. [] Additionally, lambda-cyhalothrin is often formulated as an emulsion concentrate (EC) for agricultural applications. []
Q10: Are there specific SHE (Safety, Health, and Environment) regulations regarding cyhalothrin?
A10: While specific regulations are not discussed in the provided research, cyhalothrin's use in agriculture is subject to regulatory oversight. Within the EU, cyhalothrin is not approved for agricultural use but is allowed for veterinary purposes, highlighting the importance of regulatory assessments for different applications and potential risks. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cyhalothrin in target organisms?
A11: Research has shown that lambda-cyhalothrin can be absorbed by plants, and its residues can persist in the environment. [, ] In rice, processing methods like cooking can significantly reduce but not completely eliminate residues. [] The specific metabolic pathways of cyhalothrin vary depending on the organism. []
Q12: Are there any in vitro or in vivo studies on the efficacy of cyhalothrin?
A12: Numerous studies have investigated the efficacy of cyhalothrin against various insect pests, including mosquitoes, [, , , ] cotton bollworms, [] and medflies. [] These studies often involve laboratory bioassays to determine lethal concentrations (LC50 and LC90 values). [, , , , ] Field trials have also been conducted to assess the effectiveness of cyhalothrin in real-world settings. [, ]
Q13: What are the known resistance mechanisms to cyhalothrin in insects, and is there any cross-resistance with other compounds or classes?
A13: Resistance to cyhalothrin has been observed in various insect species. One key mechanism involves alterations in the target site, the voltage-gated sodium channels. [] These alterations can reduce the binding affinity of cyhalothrin, making the insecticide less effective. [] Additionally, enhanced metabolic detoxification of cyhalothrin contributes to resistance. [, , ] Specific cytochrome P450 enzymes, such as CYP6QE1 and CYP6FV21, have been implicated in conferring resistance to lambda-cyhalothrin in insects. [] Studies have shown that overexpression of these enzymes can increase the metabolic breakdown of lambda-cyhalothrin, reducing its effectiveness. []
Q14: What is the toxicological profile of cyhalothrin, and what are its potential adverse effects?
A14: Cyhalothrin is toxic to a range of organisms, including insects, [, , , ] fish, [, , ] and mammals. [, , ] It is classified as highly toxic to aquatic organisms. [, ] In rats, sublethal exposure to lambda-cyhalothrin induced oxidative stress, hematological changes, and alterations in liver enzyme activity. [] This highlights the potential for adverse effects beyond the target organism.
Q15: What is the potential for using entomopathogenic nematodes in combination with lambda-cyhalothrin for pest control?
A19: Research exploring the compatibility of entomopathogenic nematodes with various pesticides, including lambda-cyhalothrin, found varying levels of compatibility. [] Some nematode species, like Heterorhabditis bacteriophora, showed better survival in the presence of lambda-cyhalothrin than others. [] This suggests the potential for developing integrated pest management strategies that combine these biocontrol agents with reduced-risk insecticides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)









![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)